

# Application Notes and Protocols: Biogenic Calcium Carbonate from Eggshells in Biomedical Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbonate (calcium)

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Biogenic calcium carbonate derived from avian eggshells is emerging as a cost-effective, abundant, and biocompatible material for a range of biomedical applications.[1] Chicken eggshells are comprised of approximately 94-97% calcium carbonate ( $\text{CaCO}_3$ ) in the calcite form, with the remainder being an organic matrix and trace elements like magnesium, strontium, and fluoride.[2][3][4] This composition is remarkably similar to that of human bones and teeth, making it an attractive candidate for tissue engineering and drug delivery.[5] The utilization of eggshell waste aligns with the principles of a circular economy, transforming a food industry byproduct into a high-value biomaterial.[6][7] These application notes provide an overview of its use in bone regeneration, dental applications, and drug delivery, complete with quantitative data and detailed experimental protocols.

## Key Biomedical Applications

### Bone Regeneration

Eggshell-derived calcium carbonate is a promising material for bone grafts and tissue engineering scaffolds due to its osteoconductive properties and high biocompatibility.[1][8] It has been shown to support the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[2][9] When used to fill bone defects, it can act as a scaffold for

new bone growth and is gradually resorbed and replaced by native tissue.[10] Furthermore, its properties can be enhanced by combining it with other materials like hyaluronan or by converting it into hydroxyapatite (HA), the primary mineral component of bone.[2][11]

## Dental Applications

In dentistry, eggshell powder is being explored for its potential in enamel remineralization and in treating dental erosion.[12][13] The high bioavailability of calcium and the presence of other essential elements like strontium and fluoride can help to restore mineral loss from the tooth surface caused by acid attacks.[12] Studies have shown that toothpastes and slurries containing eggshell powder can reduce surface roughness and increase the microhardness of bleached or eroded enamel.[3][12][14] Its compositional similarity to teeth and bones makes it a natural choice for oral care formulations.[5]

## Drug Delivery

The porous structure and high surface area of eggshell-derived calcium carbonate, especially when processed into nanoparticles, make it a suitable carrier for drug delivery systems.[15][16] These biocompatible and biodegradable particles can be loaded with various therapeutic agents, such as antibiotics or anticancer drugs, and can facilitate sustained release of the payload.[15][17] The pH-responsive nature of calcium carbonate allows for targeted drug release in specific microenvironments, such as acidic tumor tissues.[18]

## Data Presentation

### Table 1: Chemical Composition of Chicken Eggshell

Component	Percentage by Weight (%)	Reference
Calcium Carbonate (CaCO <sub>3</sub> )	93.0 - 97.0	<a href="#">[2]</a> <a href="#">[4]</a>
Calcium Phosphate (Ca <sub>3</sub> (PO <sub>4</sub> ) <sub>2</sub> )	~1.0	<a href="#">[3]</a>
Magnesium Carbonate (MgCO <sub>3</sub> )	~1.0	<a href="#">[3]</a>
Organic Matter (Proteins)	3.3 - 3.5	<a href="#">[2]</a> <a href="#">[19]</a>
Water	~1.6	<a href="#">[2]</a>
Trace Elements (Sr, F, etc.)	Present	<a href="#">[12]</a>

**Table 2: Material Properties of Eggshell-Derived Calcium Carbonate Nanoparticles**

Property	Value	Method/Conditions	Reference
Particle Size	~150 nm	Heat treatment & nano milling	<a href="#">[20]</a> <a href="#">[21]</a>
Particle Size	50 nm (primary), 615 nm (aggregates)	Hydrothermal transformation	<a href="#">[22]</a>
Crystal Phase	Calcite	X-Ray Diffraction (XRD)	<a href="#">[19]</a> <a href="#">[23]</a>
Surface Area	2.55 m <sup>2</sup> /g (untreated) to 4.38 m <sup>2</sup> /g (precipitated)	Precipitation method	<a href="#">[24]</a>
Purity (as CaO after calcination)	95.2%	Calcination-carbonation process	<a href="#">[25]</a>

**Table 3: Summary of In Vitro Studies on Biocompatibility and Osteogenic Potential**

Cell Type	Material	Key Findings	Reference
Primary Bovine Osteoblasts	Eggshell powder (0.1 g/L)	Increased cell proliferation and differentiation.	<a href="#">[2]</a> <a href="#">[9]</a>
Mouse Fibroblast 3T3-L1	Eggshell-based hydroxyapatite	High biocompatibility.	<a href="#">[11]</a>
Dental Pulp Stem Cells (DPSCs)	Eggshell-based hydroxyapatite	98.9% cell viability after 24 hours.	<a href="#">[11]</a>
Mesenchymal Stem Cells (m17.ASC)	Hydrothermally transformed eggshell	High cytocompatibility and induced osteogenic differentiation.	<a href="#">[22]</a>

**Table 4: Drug Loading and Release Studies using Eggshell-Derived Carriers**

Drug	Carrier	Loading Capacity	Release Profile	Reference
Antibiotic (unspecified)	Eggshell-derived nanoparticles (ECCDHA)	Higher than synthetic hydroxyapatite.	Sustained release.	<a href="#">[15]</a>
Bovine Serum Albumin (BSA)	Eggshell-derived nanoparticles (ECCDHA)	High loading capacity.	Not specified.	<a href="#">[15]</a>
Docetaxel	Cockle shell-derived CaCO <sub>3</sub> nanoparticles	11.5%	Sustained release at pH 7.4.	<a href="#">[23]</a>
Calcium Citrate	Modified eggshell tablets	Not applicable.	4 times faster release than CaCO <sub>3</sub> form.	<a href="#">[26]</a>

## Experimental Protocols

### Protocol 1: Preparation of Biogenic Calcium Carbonate Powder from Eggshells

Objective: To prepare clean, fine calcium carbonate powder from waste chicken eggshells.

Materials:

- Waste chicken eggshells
- Distilled water
- Hot water bath or beaker with hot plate
- Mortar and pestle or blender
- Oven
- Sieve (e.g., 100-mesh)

Procedure:

- **Collection and Cleaning:** Collect chicken eggshells and wash them thoroughly with distilled water to remove any adhering organic residues.[\[27\]](#)
- **Sterilization:** Place the cleaned eggshells in a hot water bath at 100°C for 10-15 minutes to sterilize and facilitate the removal of the inner eggshell membrane.[\[3\]](#)
- **Membrane Removal:** Carefully peel off the inner membrane from the shells.
- **Drying:** Dry the shells in an oven at a temperature of 80-100°C overnight or until completely dry.[\[28\]](#)
- **Grinding:** Crush the dried eggshells into a coarse powder using a mortar and pestle or a blender.[\[3\]](#)

- Milling: For finer particles, further mill the coarse powder using a ball mill for several hours.  
[\[28\]](#)
- Sieving: Sieve the resulting powder to obtain a uniform particle size. For nanoparticle synthesis, further processing like controlled precipitation or high-energy milling is required.  
[\[20\]](#)[\[24\]](#)
- Storage: Store the final powder in a sealed, airtight container at room temperature.[\[27\]](#)

## Protocol 2: In Vitro Biocompatibility Assay (MTT Assay)

Objective: To assess the cytotoxicity of eggshell-derived calcium carbonate on a cell line (e.g., L929 fibroblasts or osteoblasts).

Materials:

- Prepared eggshell powder
- Sterile phosphate-buffered saline (PBS)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- Selected cell line (e.g., osteoblasts)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:

- Preparation of Extracts:
  - Sterilize the eggshell powder using an appropriate method (e.g., UV irradiation or ethylene oxide).

- Prepare extracts by incubating the sterilized powder in a cell culture medium at a concentration of 100 mg/mL for 24 hours at 37°C.
- Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter to sterilize and remove particulates. This is the 100% extract.
- Prepare serial dilutions (e.g., 50%, 25%, 12.5%) of the extract using a fresh culture medium.
- Cell Seeding: Seed the cells into a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow for cell attachment.
- Treatment:
  - After 24 hours, remove the old medium and replace it with 100 µL of the prepared extract dilutions.
  - Use a fresh culture medium as a negative control and a cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.
  - Incubate the plate for 24, 48, and 72 hours.
- MTT Assay:
  - At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  - Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  - Shake the plate gently for 10 minutes.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the negative control. Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100. A cell viability above 70% is generally considered non-cytotoxic.[\[29\]](#)

## Protocol 3: Drug Loading onto Eggshell-Derived Nanoparticles

**Objective:** To load a model drug (e.g., an antibiotic or bovine serum albumin) onto prepared eggshell calcium carbonate nanoparticles.

**Materials:**

- Eggshell-derived calcium carbonate nanoparticles (prepared and characterized).
- Model drug (e.g., tetracycline, bovine serum albumin - BSA).
- Phosphate-buffered saline (PBS, pH 7.4).
- Magnetic stirrer.
- Centrifuge.
- UV-Vis Spectrophotometer.

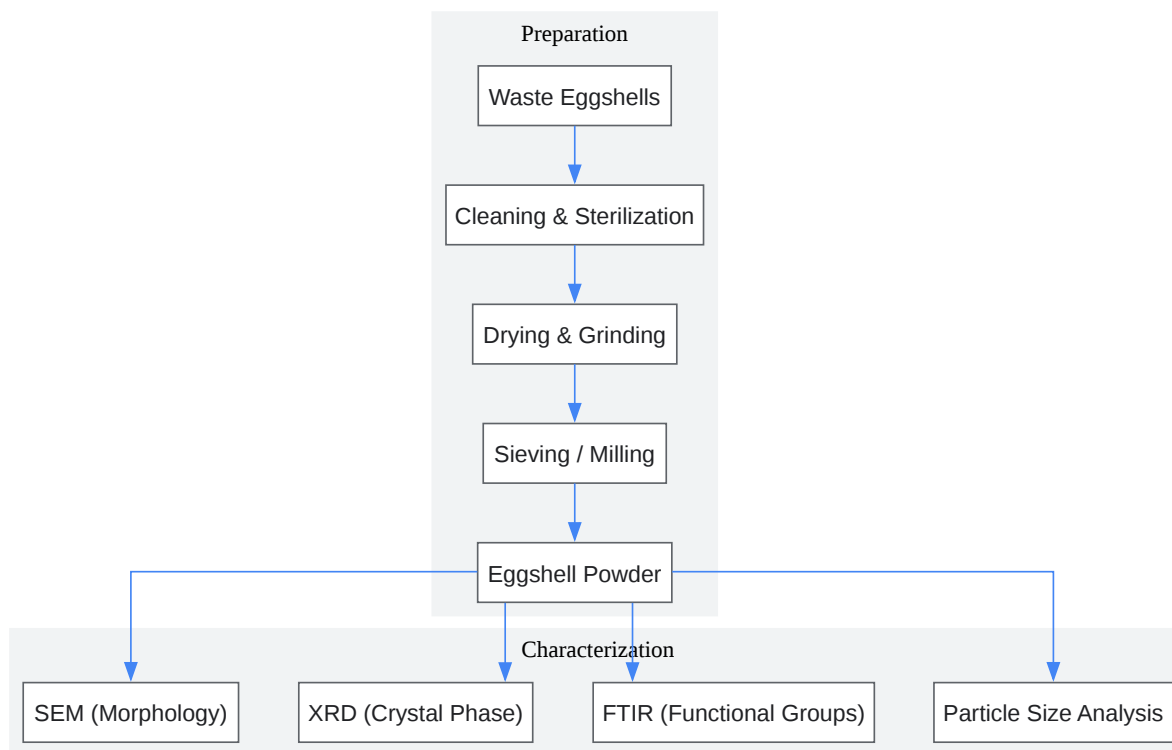
**Procedure:**

- **Nanoparticle Dispersion:** Disperse a known amount of eggshell nanoparticles (e.g., 100 mg) in a specific volume of PBS (e.g., 10 mL) and sonicate for 15 minutes to ensure a uniform suspension.
- **Drug Solution Preparation:** Prepare a stock solution of the model drug in PBS at a known concentration (e.g., 1 mg/mL).
- **Loading Process:**
  - Add the drug solution to the nanoparticle suspension.
  - Stir the mixture continuously at room temperature for 24 hours to allow the drug to adsorb onto the nanoparticles.
- **Separation:** Centrifuge the suspension at high speed (e.g., 12,000 rpm) for 20 minutes to separate the drug-loaded nanoparticles from the solution.



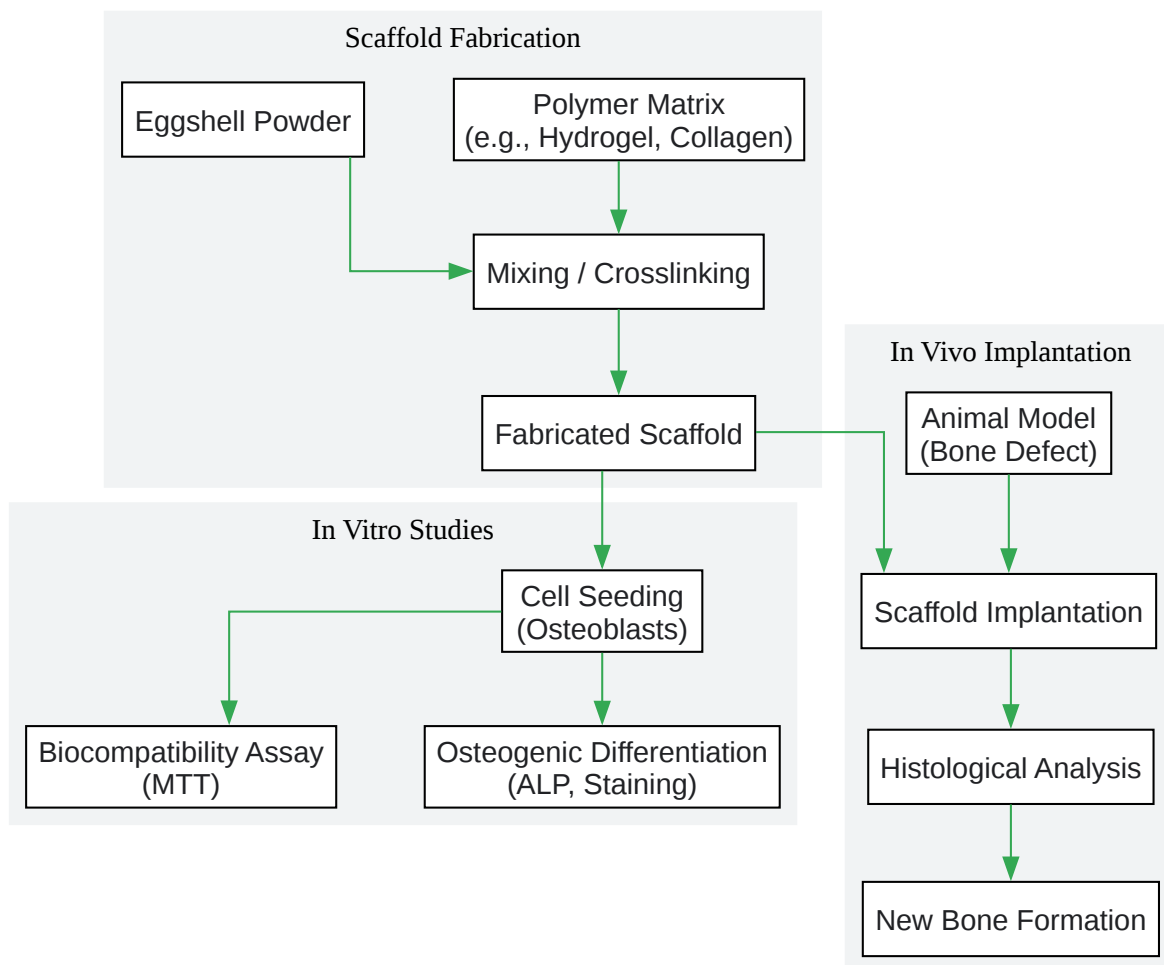
- Quantification of Loading:
  - Carefully collect the supernatant.
  - Measure the concentration of the free (unloaded) drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
  - Calculate the amount of drug loaded onto the nanoparticles by subtracting the amount of free drug from the initial amount of drug added.
- Calculation:
  - Drug Loading Capacity (%) =  $[(\text{Initial drug weight} - \text{Free drug weight}) / \text{Weight of nanoparticles}] \times 100$ .
  - Entrapment Efficiency (%) =  $[(\text{Initial drug weight} - \text{Free drug weight}) / \text{Initial drug weight}] \times 100$ .
- Washing and Drying: Wash the drug-loaded nanoparticles with PBS to remove any loosely bound drug and then lyophilize (freeze-dry) for storage.

## Visualizations



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Caption: Workflow for Preparation and Characterization of Eggshell  $\text{CaCO}_3$ .



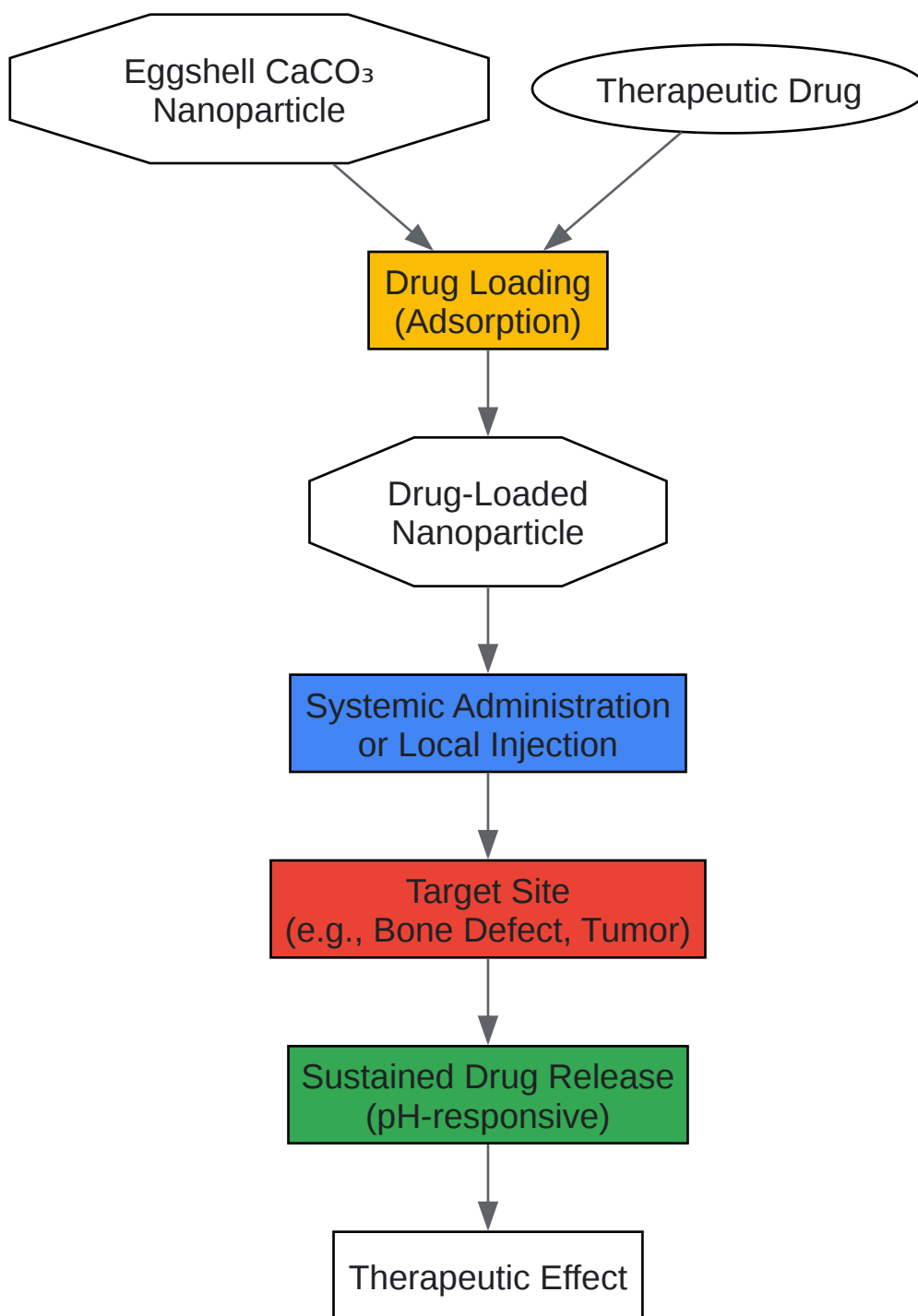
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Caption: Workflow for Bone Tissue Engineering with Eggshell Scaffolds.



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Caption: Potential Signaling Pathway in Osteoblast Differentiation.



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Caption: Logical Relationship of Eggshell  $\text{CaCO}_3$  in Drug Delivery.

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